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molecular formula C11H6FNO4 B8411178 6-Fluoroquinoline-2,4-dicarboxylic acid

6-Fluoroquinoline-2,4-dicarboxylic acid

Cat. No. B8411178
M. Wt: 235.17 g/mol
InChI Key: PECRASCUCPOANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346814B2

Procedure details

6-Fluoroquinoline-2,4-dicarboxylic acid (0.103 g, 0.437 mmol) was transferred in a pressure tube, 6 mL water was added. The closed tube was heated to 200° C. for 4 h. After slow cooling of the tube, the resulting precipitate was filtered and washed with water to yield white crystals
Quantity
0.103 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](C(O)=O)[CH:6]=[C:5]2[C:15]([OH:17])=[O:16]>O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:15]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0.103 g
Type
reactant
Smiles
FC=1C=C2C(=CC(=NC2=CC1)C(=O)O)C(=O)O
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After slow cooling of the tube
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to yield white crystals

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C(=CC=NC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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